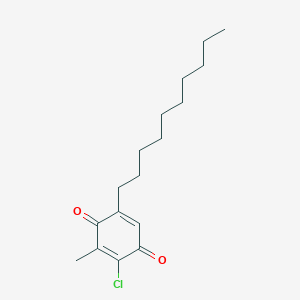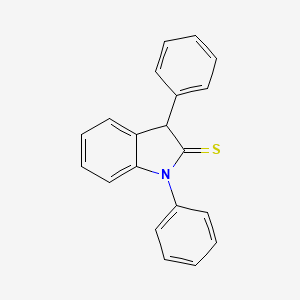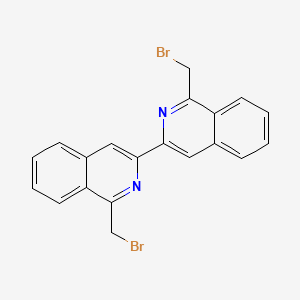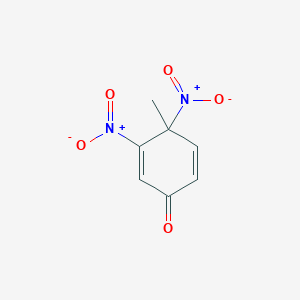
5-Methyl-2-(prop-1-en-2-yl)cyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a member of the terpenoid family and is found naturally in many essential oils, including caraway and spearmint oils . Carvone exists in two enantiomeric forms: ®-carvone and (S)-carvone, which have distinct aromas and applications.
準備方法
Synthetic Routes and Reaction Conditions
Carvone can be synthesized through several methods. One common synthetic route involves the oxidation of limonene, a naturally occurring terpene, using an oxidizing agent such as potassium permanganate or chromic acid . Another method involves the isomerization of carveol, which can be obtained from limonene, followed by oxidation .
Industrial Production Methods
Industrially, carvone is produced by the fractional distillation of caraway oil or spearmint oil. The preferred starting materials for synthetic production are (+)- and (−)-limonenes, which are converted into the corresponding optically active carvones .
化学反応の分析
Types of Reactions
Carvone undergoes various chemical reactions, including:
Oxidation: Carvone can be oxidized to produce carvonic acid.
Reduction: Reduction of carvone yields dihydrocarvone.
Substitution: Carvone can undergo nucleophilic substitution reactions, such as the Michael addition with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Organocopper compounds for 1,4-addition, Grignard reagents for 1,2-addition.
Major Products
Oxidation: Carvonic acid.
Reduction: Dihydrocarvone.
Substitution: Various substituted carvone derivatives depending on the nucleophile used.
科学的研究の応用
Carvone has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential antimicrobial and insecticidal properties.
Medicine: Investigated for its ability to induce apoptosis in cancer cells, particularly prostate cancer.
Industry: Utilized as a flavoring agent in the food industry and as a fragrance in the cosmetic industry.
作用機序
The mechanism by which carvone exerts its effects varies depending on the application. In biological systems, carvone has been shown to induce apoptosis in cancer cells by inhibiting the synthesis of proteins required for cell division . The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Carvone is unique among similar compounds due to its distinct enantiomeric forms, which have different aromas and applications. Similar compounds include:
Limonene: A precursor to carvone, found in citrus oils.
Carveol: An intermediate in the synthesis of carvone.
Menthone: Another terpenoid with a similar structure but different functional groups.
Carvone’s versatility and distinct properties make it a valuable compound in various fields of research and industry.
特性
CAS番号 |
113694-65-8 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC名 |
5-methyl-2-prop-1-en-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h5,8H,1,4,6H2,2-3H3 |
InChIキー |
ZJARYUUXFUVNRC-UHFFFAOYSA-N |
正規SMILES |
CC1CC=C(C(=O)C1)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol](/img/structure/B14300169.png)
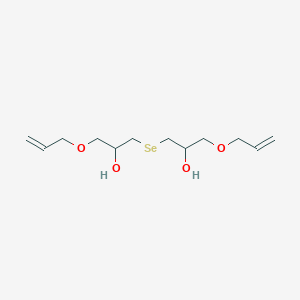
![3-[(2,5-Dimethylhexan-3-yl)oxy]propan-1-ol](/img/structure/B14300185.png)


![2-Propen-1-one, 1-(4-methoxyphenyl)-3-[4-(methylthio)phenyl]-](/img/structure/B14300191.png)
![N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide](/img/structure/B14300197.png)
![Methyl 3-[methoxy(phenyl)phosphoryl]butanoate](/img/structure/B14300205.png)


